molecular formula C20H16ClNO3 B2930936 N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide CAS No. 929372-54-3

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide

Cat. No.: B2930936
CAS No.: 929372-54-3
M. Wt: 353.8
InChI Key: CAEIZCFYSQXJPM-UHFFFAOYSA-N
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Description

N-[2-(4-Chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide is a synthetic organic compound featuring a benzofuran core substituted with a 4-chlorobenzoyl group at position 2 and a methyl group at position 2. The benzofuran ring is further functionalized at position 6 with a cyclopropanecarboxamide moiety. The 4-chlorobenzoyl group is a common pharmacophore in bioactive molecules, often enhancing lipophilicity and target binding . Cyclopropane rings, due to their strain and conformational rigidity, can influence molecular interactions and metabolic stability .

Properties

IUPAC Name

N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClNO3/c1-11-16-9-8-15(22-20(24)13-2-3-13)10-17(16)25-19(11)18(23)12-4-6-14(21)7-5-12/h4-10,13H,2-3H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAEIZCFYSQXJPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3CC3)C(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound shares structural motifs with several classes of bioactive molecules:

Compound Name (Reference) Core Structure Key Substituents Potential Use/Activity
Target Compound Benzofuran 2-(4-Chlorobenzoyl), 3-methyl, 6-(cyclopropanecarboxamide) Hypothesized pesticidal
Cyprofuram () Cyclopropanecarboxamide Linked to tetrahydro-2-oxo-3-furanyl and 3-chlorophenyl Pesticide (cyprofuram)
N,N-Diethyl-2-(4-methoxyphenoxy)... () Cyclopropane-carboxamide Diethylamide, 4-methoxyphenoxy Synthetic intermediate
Peptide Derivatives () Tyrosine-phenylalanol conjugates 4-Chlorobenzoyl, variable O-alkyl (methyl, ethyl, etc.) on tyrosine Not specified

Key Observations :

Cyclopropane-carboxamide analogs :

  • The target compound and cyprofuram both utilize cyclopropanecarboxamide but differ in core structures (benzofuran vs. furanyl-phenyl). Cyprofuram’s pesticidal activity suggests the cyclopropane moiety may enhance stability or target binding in agrochemicals .
  • The diethyl-substituted cyclopropane-carboxamide in demonstrates high synthetic yield (78%) and diastereomeric control (dr 23:1), highlighting the feasibility of stereoselective synthesis for similar compounds .

However, the target compound’s benzofuran scaffold may offer distinct pharmacokinetic advantages, such as improved membrane permeability .

Benzofuran vs. Benzamide analogs :

  • Inabenfide (), a pyridinecarboxamide with a 4-chloro-2-hydroxyphenyl group, shares chlorinated aromaticity but lacks the benzofuran core. This structural divergence may translate to different modes of action, as benzofurans often exhibit enhanced π-π stacking in target binding .

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